N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide
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Overview
Description
N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with methyl groups and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Methyl Groups: Methylation of the pyrimidine ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole moiety with the pyrimidine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide may serve as a probe to study enzyme interactions, particularly those involving pyrimidine or oxadiazole-containing substrates.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the oxadiazole moiety can engage in dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylthiazole: Similar in having a heterocyclic ring with methyl substitutions but differs in the type of heteroatoms and ring structure.
2,4,6-Trimethylpyrimidine: Shares the pyrimidine core with different substitution patterns.
5-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrimidine moiety.
Uniqueness
N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide is unique due to its combination of a pyrimidine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs. This combination allows for a broader range of interactions and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8-11(7-14-9(2)15-8)13(19)18(4)6-5-12-16-10(3)20-17-12/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMHZICPHRLKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CCC2=NOC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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